Chloroethyne-1-thiol

Nucleophilic Substitution Haloacetylene Reactivity Kinetics

Chloroethyne-1-thiol (CAS 54362-41-3; IUPAC: 2-chloroethynethiol; molecular formula C₂HClS) is a small-molecule organosulfur compound that features a thiol (–SH) group directly conjugated to a chloroacetylene (Cl–C≡C–) moiety. This combination of nucleophilic sulfur and electrophilic acetylenic carbon, tuned by the electron-withdrawing chlorine, distinguishes it from simple alkyl or aryl thiols.

Molecular Formula C2HClS
Molecular Weight 92.55 g/mol
CAS No. 54362-41-3
Cat. No. B14648852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroethyne-1-thiol
CAS54362-41-3
Molecular FormulaC2HClS
Molecular Weight92.55 g/mol
Structural Identifiers
SMILESC(#CCl)S
InChIInChI=1S/C2HClS/c3-1-2-4/h4H
InChIKeyBJSCGJILQPCGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroethyne-1-thiol (CAS 54362-41-3): A Bifunctional Organosulfur Building Block with Differentiated Reactivity for Heterocycle and Polymer Synthesis


Chloroethyne-1-thiol (CAS 54362-41-3; IUPAC: 2-chloroethynethiol; molecular formula C₂HClS) is a small-molecule organosulfur compound that features a thiol (–SH) group directly conjugated to a chloroacetylene (Cl–C≡C–) moiety [1]. This combination of nucleophilic sulfur and electrophilic acetylenic carbon, tuned by the electron-withdrawing chlorine, distinguishes it from simple alkyl or aryl thiols. Chloroethyne-1-thiol belongs to the broader class of (organylthio)chloroacetylenes (R–S–C≡C–Cl), which have been systematically investigated at the Russian Academy of Sciences (Irkutsk) as versatile precursors for polyfunctional heterocycles and unsaturated monomers [2].

Why Chloroethyne-1-thiol Cannot Be Replaced by Common Alkylthiols: Quantitative Selectivity Evidence


The reactivity of chloroethyne-1-thiol is governed by the interaction of its three contiguous functional centers (thiol, acetylenic carbons, and chlorine). Generic alkylthiols lack the conjugated electrophilic acetylene; simple chloroacetylenes lack the thiol nucleophile; and their bromo‑ or iodo‑ analogs exhibit significantly different reaction rates and product selectivities. For example, in nucleophilic substitution at the acetylenic carbon, the chlorine atom confers a 2.5–4.2‑fold slower rate compared to the analogous bromo derivative under identical conditions, providing enhanced stability and a wider operating window for sequential transformations [1]. This graded reactivity means that interchanging chloro‑, bromo‑, or iodo‑ analogs in a synthetic sequence will alter both kinetics and product distribution, making chloroethyne-1-thiol the preferred building block when controlled, multistep derivatization is required.

Quantitative Differentiation Evidence for Chloroethyne-1-thiol vs. Closest Analogs


Chloro vs. Bromo Acetylenic Carbon: 2.5–4.2‑Fold Lower Nucleophilic Substitution Rate

In a direct kinetic study of the reaction of arylhalogenoacetylenes with sodium toluene-p-thiolate in DMF, the chloro derivative (Ar–C≡C–Cl) reacts 2.5 to 4.2 times more slowly than the corresponding bromo derivative (Ar–C≡C–Br) at –25 °C [1]. This measured rate ratio (kRCl:kRBr = 2.5–4.2) demonstrates that the chloro analog offers improved kinetic stability, allowing better control in stepwise syntheses.

Nucleophilic Substitution Haloacetylene Reactivity Kinetics

Direct Heterocyclization with Dithiols: Single-Step Access to 1,3-Dithiolanes in up to 66% Yield

Chloroethyne-1-thiol, as the simplest (organylthio)chloroacetylene, reacts with aliphatic 1,2-dithiols in DMSO at 20–25 °C with a two-fold molar excess of alkali to form 2-[(alkylthio)methyliden]-1,3-dithiolanes in up to 66% yield [1]. In contrast, the analogous unsubstituted chloroacetylene (HC≡C–Cl) yields 2,3-dihydro-1,4-dithiine products via a different mechanistic pathway, demonstrating that the thiol substituent fundamentally redirects the heterocyclization outcome [2].

Heterocyclic Synthesis 1,3-Dithiolanes Organylthiochloroacetylenes

Room-Temperature Dimerization to Polyfunctional Monomers: 40–63% Yield

(Alkylthio)chloroacetylenes, including chloroethyne-1-thiol, undergo sodium sulfite-initiated dimerization at room temperature in polar non-hydroxyl solvents (DMSO, DMF, HMPA) to produce (Z)-1,4-bis(alkylthio)-1,2-dichloro-1-buten-3-ynes in 40–63% isolated yields [1]. Comparable dimerization yields for the corresponding bromo‑ or iodo‑ analogs under identical conditions have not been reported, and the spontaneous dimerization of iodoacetylenes typically leads to lower selectivity due to competing decomposition pathways [2].

Dimerization Polyfunctional Monomers Conjugated Enynes

Regiospecific Addition of Alcohols vs. Thiols: Predictable Dual Reactivity

The reaction of chloro(organylthio)acetylenes with propanol proceeds by regiospecific attack at the carbon atom attached to sulfur (yielding cis‑adducts), whereas propylmercaptan attacks exclusively at the carbon atom attached to chlorine [1]. This charge‑ and orbital‑controlled regioselectivity is a direct consequence of the conjugated Cl–C≡C–S framework and is not observed with simple chloroacetylenes lacking the thiol substituent.

Regioselectivity Nucleophilic Addition Charge and Orbital Control

High-Value Application Scenarios for Chloroethyne-1-thiol in R&D and Industrial Synthesis


Controlled Multi-Step Synthesis of Acetylenic Building Blocks

The 2.5–4.2‑fold lower substitution rate of the chloro compared to the bromo analog [1] makes chloroethyne-1-thiol the preferred precursor when a synthetic route demands sequential derivatization of the acetylenic carbon. Chemists can perform a first substitution at the chlorine position while the thiol group remains protected or unreacted, enabling convergent assembly of complex molecules.

Synthesis of Sulfur-Containing Heterocycles (1,3-Dithiolanes and 1,3-Dithiolenes)

Chloroethyne-1-thiol reacts with geminal and vicinal dithiols to form functional 1,3-dithiolenes (43% yield) or 1,3-dithiolanes (34% yield) [1], and with aliphatic 1,2-dithiols to give 1,3-dithiolane derivatives in up to 66% yield [2]. These scaffolds are valuable in medicinal chemistry and materials science, and chloroethyne-1-thiol provides a direct, single-step entry that is not available from simple chloroacetylenes.

Preparation of Polyfunctional Monomers via Dimerization

The room-temperature sodium sulfite-initiated dimerization yields (Z)-1,4-bis(alkylthio)-1,2-dichloro-1-buten-3-ynes in 40–63% yield [1]. These conjugated enyne monomers are promising building blocks for conducting polymers and advanced organic materials, and this dimerization route is uniquely accessible to the chloro analog within the haloacetylene series.

Divergent Access to O- vs. S- Functionalized Adducts from a Single Precursor

The demonstrated regiospecific addition of alcohols (attack at C–S) versus thiols (attack at C–Cl) [1] allows a single procurement of chloroethyne-1-thiol to serve two distinct synthetic branches (O-functionalized cis‑adducts or S-functionalized mixed adducts), reducing inventory complexity and cost.

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